Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, which includes Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentyl group, a benzyl group, and an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Catalytic Properties of Imidazole Derivatives
Imidazole derivatives have been studied for their catalytic properties in various chemical reactions. For instance, the synthesis and catalytic properties of imidazolium-bridged cyclodextrin dimers have been explored, highlighting their potential in enhancing reaction rates through dimensional recognition ability and substrate selectivity, particularly in the hydrolytic cleavage of p-nitrophenyl alkanoates (Luo et al., 2010).
Cyclometallation and Complex Formation
Imidazole derivatives also play a role in cyclometallation reactions, contributing to the formation of complexes with metals like Rhodium, Iridium, and Ruthenium. These reactions are significant for synthesizing various metal-organic frameworks and catalysts (Davies et al., 2003).
Synthesis of Imidazole Derivatives
The synthesis of various imidazole derivatives, including those with specific functional groups, offers insights into the diverse chemical properties and applications these compounds can have. For example, the synthesis of 2-aroyl-1-hydroxy-4,5-dimethylimidazoles through the treatment of acetates with arylglyoxals demonstrates the versatility of imidazole derivatives in organic synthesis (Amitina et al., 2009).
Domino Reactions Involving Imidazole Derivatives
Imidazole derivatives are also central to domino reactions, where multiple bond-forming processes occur under a single set of conditions. Such reactions are valuable for constructing complex molecular architectures efficiently (Iminov et al., 2008).
Future Directions
Given the potential applications of Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate in various fields of research and industry, future research could focus on exploring its properties and applications further. Additionally, improving the yield of its synthesis could be another area of focus .
properties
IUPAC Name |
benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-15-12-26-19-20(24-22(26)28(15)17-10-6-7-11-17)25(2)23(31)27(21(19)30)13-18(29)32-14-16-8-4-3-5-9-16/h3-5,8-9,12,17H,6-7,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQJPVFYZCLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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